molecular formula C12H15FO2 B1385762 1-(3-Fluoro-4-isobutoxyphenyl)ethanone CAS No. 1019595-36-8

1-(3-Fluoro-4-isobutoxyphenyl)ethanone

Cat. No.: B1385762
CAS No.: 1019595-36-8
M. Wt: 210.24 g/mol
InChI Key: SHRUCNOSLLPJSA-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-isobutoxyphenyl)ethanone is an organic compound with the molecular formula C12H15FO2 and a molecular weight of 210.25 g/mol . It is characterized by the presence of a fluoro group and an isobutoxy group attached to a phenyl ring, with an ethanone group as the functional group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-isobutoxyphenyl)ethanone typically involves the reaction of 3-fluoro-4-isobutoxybenzaldehyde with a suitable reagent such as acetyl chloride in the presence of a catalyst like aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-isobutoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Fluoro-4-isobutoxyphenyl)ethanone is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-isobutoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with biological molecules, while the isobutoxy group provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)ethanone
  • 1-(3-Fluoro-4-methylphenyl)ethanone
  • 1-(3-Fluoro-4-ethoxyphenyl)ethanone

Uniqueness: 1-(3-Fluoro-4-isobutoxyphenyl)ethanone is unique due to the presence of both fluoro and isobutoxy groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific research applications .

Properties

IUPAC Name

1-[3-fluoro-4-(2-methylpropoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-8(2)7-15-12-5-4-10(9(3)14)6-11(12)13/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRUCNOSLLPJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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